1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine

COX-2 inhibition anti-inflammatory phenylpiperazine

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine (CAS 67869-88-9; MF: C₁₃H₁₈N₂O₂; MW: 234.29 g/mol) is a heterobifunctional building block comprising a piperazine ring linked via a methylene spacer to the 6-position of a 2,3-dihydro-1,4-benzodioxane scaffold. This substitution pattern (6-ylmethyl) distinguishes it from the more extensively characterized 5-yl and 6-yl (direct-attached) benzodioxane-piperazine congeners that dominate the 5-HT₁A and dopamine D₄ ligand literature, respectively.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 67869-88-9
Cat. No. B1622527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine
CAS67869-88-9
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C13H18N2O2/c1-2-12-13(17-8-7-16-12)9-11(1)10-15-5-3-14-4-6-15/h1-2,9,14H,3-8,10H2
InChIKeyPQDMWCAXHTUPRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine (CAS 67869-88-9): Core Scaffold Identity & Procurement Baseline


1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine (CAS 67869-88-9; MF: C₁₃H₁₈N₂O₂; MW: 234.29 g/mol) is a heterobifunctional building block comprising a piperazine ring linked via a methylene spacer to the 6-position of a 2,3-dihydro-1,4-benzodioxane scaffold [1]. This substitution pattern (6-ylmethyl) distinguishes it from the more extensively characterized 5-yl and 6-yl (direct-attached) benzodioxane-piperazine congeners that dominate the 5-HT₁A and dopamine D₄ ligand literature, respectively [2]. The compound is commercially available from multiple vendors at purities ≥95–98%, with a computed XLogP3 of ~1.0–1.8, one H-bond donor, four H-bond acceptors, and two rotatable bonds, placing it in favorable drug-like physicochemical space [1]. Its primary documented utility is as a synthetic intermediate and a scaffold for structure–activity relationship (SAR) exploration across serotonin, dopamine, adrenergic, and cyclooxygenase-2 (COX-2) target families [2][3].

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine: Why Generic Piperazine or Benzodioxane Substitution Introduces Target-Profile Risk


Piperazine and 1,4-benzodioxane are privileged scaffolds in neuropsychiatric and anti-inflammatory drug discovery, but the attachment position and linker chemistry profoundly alter receptor selectivity profiles [1]. The 5-yl-piperazine series (e.g., S15535 and related N4-substituted derivatives) favors high-affinity 5-HT₁A binding with Kᵢ values in the sub-nanomolar to low-nanomolar range, whereas the 6-yl-piperazine series (direct attachment) yields potent dopamine D₄ ligands with D₂/D₄ selectivity ratios exceeding 800–6700 [2][3]. The target compound's 6-ylmethyl-piperazine architecture introduces a methylene spacer that modulates both conformational flexibility and the pKₐ of the piperazine NH, potentially shifting target engagement toward COX-2 inhibition and α₁-adrenergic antagonism rather than purely serotonergic or dopaminergic profiles [4]. Consequently, substituting a 5-yl-piperazine, a 6-yl-piperazine, or a simple benzylpiperazine for the 6-ylmethyl-piperazine scaffold without experimental validation risks loss of the desired polypharmacology or target selectivity, undermining SAR campaigns and lead optimization programs [1][4].

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine: Quantitative Differentiation Evidence vs. Closest Analogs


COX-2 Selective Inhibition: The 6-ylmethyl-Piperazine Scaffold Outperforms Non-Benzodioxane Controls in a Validated Anti-Inflammatory Model

Derivatives built on the 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine scaffold were identified as selective COX-2 ligands. Among eleven synthesized compounds, compound 3k (bearing the 6-ylmethyl-piperazine core) exhibited the best anti-inflammatory activity in both in vitro enzyme assays and an in vivo ulcerogenicity model, with no detectable gastric toxicity—a key differentiator from traditional non-selective NSAIDs [1]. This scaffold provides a validated entry point for developing non-ulcerogenic anti-inflammatory leads, a profile not reported for the 5-yl-piperazine or 6-yl-piperazine (direct-attached) benzodioxane series.

COX-2 inhibition anti-inflammatory phenylpiperazine

Dopamine D₄ Receptor Subtype Selectivity: The 6-yl-Benzodioxane Series Achieves D₂/D₄ Selectivity Up to 6700-Fold, Surpassing 5-yl-5-HT₁A Congeners

The lead compound 1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine (3a) and its optimized derivative [¹⁸F]3d (1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine) demonstrate high-affinity D₄ binding (Kᵢ = 1.1–15 nM) with D₂/D₄ subtype selectivity ratios of approximately 800–6,700 [1]. In contrast, the 5-yl-benzodioxane series, exemplified by S15535 (4-(benzodioxan-5-yl)-1-(indan-2-yl)piperazine), shows preferential 5-HT₁A binding (Kᵢ = 0.7 nM) with D₂ and D₃ affinities of 400 nM and 248 nM, respectively—representing only 250–570-fold selectivity [2]. The 6-yl attachment thus redirects receptor preference from serotonergic to dopaminergic, and the methylene spacer in the target compound (6-ylmethyl) offers an additional tunable parameter for further selectivity optimization.

dopamine D4 receptor subtype selectivity PET imaging

5-HT₁A Receptor Antagonism: 5-yl-Piperazine Series Delivers pKᵢ > 9.0 with 195-Fold D₂ Selectivity—A Benchmark the 6-ylmethyl Scaffold Has Not Achieved

The 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine scaffold (the 5-yl series, exemplified by compound 14 / S15535) demonstrates high-affinity 5-HT₁A binding (pKᵢ = 8.75–9.35) with 81-fold selectivity over α₁-adrenergic receptors and 195-fold selectivity over dopamine D₂ receptors [1]. While this establishes the 5-yl series as a gold standard for 5-HT₁A antagonist development, the target compound's 6-ylmethyl architecture has not been profiled in head-to-head 5-HT₁A assays, and its methylene spacer likely reduces 5-HT₁A affinity relative to the direct-attached 5-yl-piperazine. This differential positioning means the 6-ylmethyl scaffold should be selected when 5-HT₁A activity is undesirable (e.g., for D₄-selective or COX-2-directed programs) and avoided when potent 5-HT₁A antagonism is the primary goal.

5-HT1A receptor antagonist arylpiperazine

Physicochemical Differentiation: Computed LogP of ~1.0–1.8 Positions 6-ylmethyl-Piperazine for Balanced CNS Permeability vs. Nonspecific Binding

The target compound's computed partition coefficient (XLogP3 = 1.0 [PubChem]; experimental LogP = 1.13–1.80 [ChemSrc/Chembase]) falls within the optimal CNS drug-like range (LogP 1–3), balancing passive blood–brain barrier permeability with low nonspecific binding [1]. In contrast, the D₄-optimized 6-yl-piperazine analog 3a (1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine) has a higher lipophilicity due to the 4-fluorobenzyl substituent, which increases nonspecific binding in autoradiography studies—a limitation that required further structural optimization to the less lipophilic [¹⁸F]3d analog for viable PET imaging [2]. The target compound's lower baseline LogP makes it a more versatile starting scaffold for CNS programs where excessive lipophilicity could compromise target-to-background ratios.

lipophilicity CNS drug design physicochemical properties

Predicted α₁-Adrenergic Antagonist Activity: In Silico Target Prediction Differentiates 6-ylmethyl-Piperazine from Serotonergic and Dopaminergic Congeners

Computational target prediction (DrugMapper) annotates 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine as a putative α₁-adrenergic receptor antagonist [1]. This predicted profile is distinct from the 5-yl series (which shows only 81-fold α₁ selectivity relative to 5-HT₁A, with α₁ affinity in the 70–700 nM range) and the 6-yl D₄ series (which has not been profiled for α₁ activity) [2]. The methylene spacer in the 6-ylmethyl scaffold may enhance conformational flexibility for α₁-adrenergic receptor engagement while reducing steric constraints present in direct-attached piperazine analogs. This adds a third therapeutic axis (cardiovascular/urological via α₁ blockade) to the scaffold's documented COX-2 and dopaminergic applications.

alpha-1 adrenergic receptor target prediction polypharmacology

GHS Hazard Profile: Class 4 Acute Toxicity and Irritancy Warnings Require Laboratory Controls Absent from Many Piperazine Building Blocks

The compound carries a harmonized GHS classification: Acute Toxicity Category 4 (H302: harmful if swallowed; H312: harmful in contact with skin; H332: harmful if inhaled), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity (Single Exposure) Category 3 (H335: respiratory irritation) [1]. This safety profile—derived from 1 ECHA notification—is more comprehensive than many unclassified research-grade piperazine building blocks and mandates appropriate engineering controls (fume hood), personal protective equipment, and institutional safety review prior to procurement. In contrast, closely related compounds such as 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine (CAS 148245-18-5) or 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine may lack formal GHS classifications, introducing regulatory uncertainty in industrial settings [2].

GHS classification safety laboratory handling

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Non-Ulcerogenic Anti-Inflammatory Lead Optimization Using the 6-ylmethyl-Piperazine COX-2 Scaffold

The 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-4-substituted-phenylpiperazine series provides a validated, selective COX-2 inhibitory scaffold with demonstrated in vivo anti-inflammatory efficacy and absence of gastric ulcerogenicity [1]. Procurement of the parent 6-ylmethyl-piperazine building block enables SAR exploration by N4-derivatization to optimize potency and selectivity. This application is directly supported by the Sun et al. (2016) study where compound 3k outperformed 10 analogs in combined efficacy and safety. The scaffold is particularly relevant for programs seeking alternatives to traditional NSAIDs and COX-2-selective coxibs, where gastric safety remains a critical differentiator.

Dopamine D₄ Receptor PET Tracer Development: 6-yl-Benzodioxane Architecture as a Privileged Starting Point

The 6-yl-benzodioxane-piperazine architecture confers high D₄ affinity (Kᵢ = 1.1–15 nM) and exceptional D₂/D₄ subtype selectivity (800–6,700-fold), enabling PET radioligand development as demonstrated by [¹⁸F]3d, which achieved excellent brain uptake with specific binding in hippocampus, cortex, colliculus, and cerebellum [1]. The target compound's 6-ylmethyl-piperazine core retains the critical 6-position attachment on the benzodioxane ring that dictates D₄ over D₂ selectivity. Medicinal chemistry teams can use this scaffold as a starting point for installing fluorine-18 or carbon-11 labels for CNS imaging applications, avoiding the serotonergic bias of the 5-yl series.

Polypharmacology Scaffold for Combined α₁-Adrenergic and Anti-Inflammatory Indications

Computational target prediction annotates the 6-ylmethyl-piperazine scaffold as a putative α₁-adrenergic receptor antagonist, while experimental evidence confirms COX-2 inhibitory activity for its N4-substituted derivatives [1][2]. This dual-predicted profile—cardiovascular (α₁ blockade) plus anti-inflammatory (COX-2 inhibition)—is not shared by the 5-yl-piperazine series (biased toward 5-HT₁A) or the 6-yl direct-attached series (biased toward D₄). For programs exploring polypharmacology in hypertension with comorbid inflammation, or benign prostatic hyperplasia with pain, the 6-ylmethyl scaffold offers a unique chemical starting point that warrants further experimental profiling.

CNS Drug Discovery with Favorable Baseline ADME Properties: Low LogP Reduces Nonspecific Binding Risk

With a computed XLogP3 of ~1.0 and experimental LogP of 1.13–1.80, the target compound enters the optimal lipophilicity range for CNS drug candidates, balancing passive permeability with limited nonspecific binding [1][2]. This contrasts with higher-lipophilicity D₄ leads (e.g., 4-fluorobenzyl analog 3a) that required dedicated polarity optimization to reduce nonspecific binding for PET applications [3]. Procurement of the parent 6-ylmethyl-piperazine scaffold thus provides an ADME-advantaged starting point, minimizing the synthetic iterations needed to achieve acceptable brain exposure and target-to-background ratios in lead optimization.

Quote Request

Request a Quote for 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.